molecular formula C18H30N4O6 B1240513 Glutaryl-alanyl-alanyl-prolylethylamide CAS No. 83808-37-1

Glutaryl-alanyl-alanyl-prolylethylamide

Cat. No.: B1240513
CAS No.: 83808-37-1
M. Wt: 398.5 g/mol
InChI Key: DCWSLGVFOIIQTB-AVGNSLFASA-N
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Description

Glutaryl-alanyl-alanyl-prolylethylamide (GAA-PE) is a synthetic tetrapeptide derivative with the molecular formula C₁₈H₃₀N₄O₆ and a molecular weight of 398.45 g/mol . Structurally, it comprises a glutaric acid (glutaryl) moiety linked to a tripeptide sequence (Ala-Ala-Pro) and terminated by an ethylamide group.

Properties

CAS No.

83808-37-1

Molecular Formula

C18H30N4O6

Molecular Weight

398.5 g/mol

IUPAC Name

5-[[(2S)-1-[[(2S)-1-[[(2S)-1-ethylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H30N4O6/c1-4-22-10-6-7-13(22)18(28)21-17(27)12(3)20-16(26)11(2)19-14(23)8-5-9-15(24)25/h11-13H,4-10H2,1-3H3,(H,19,23)(H,20,26)(H,24,25)(H,21,27,28)/t11-,12-,13-/m0/s1

InChI Key

DCWSLGVFOIIQTB-AVGNSLFASA-N

SMILES

CCN1CCCC1C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCC(=O)O

Isomeric SMILES

CCN1CCC[C@H]1C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCCC(=O)O

Canonical SMILES

CCN1CCCC1C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCC(=O)O

Other CAS No.

83808-37-1

Synonyms

glutaryl-Ala-Ala-Pro-NH-ET
glutaryl-alanyl-alanyl-prolylethylamide

Origin of Product

United States

Comparison with Similar Compounds

Glutaryl-Alanyl-Alanyl-Alanyl-Ethylamide (GAA-AE)

  • Molecular Formula : C₁₉H₃₂N₄O₆ (estimated)
  • Structure : Glutaryl-Ala-Ala-Ala-Ethylamide
  • Key Differences: GAA-AE replaces the proline residue in GAA-PE with a third alanine, altering its conformational flexibility. Proline’s cyclic structure in GAA-PE introduces rigidity, whereas GAA-AE’s linear alanine chain may enhance solubility .

Rusalatide Acetate (Chrysalin/TP 508)

  • Molecular Formula : C₉₇H₁₄₇N₂₉O₃₅S (core peptide) + acetate counterions .
  • Structure: A 23-amino-acid peptide with sequences like Ala-Gly-Tyr-Lys-Pro-Asp-Glu-Gly-Lys-Arg-Gly-Asp-Ala-Cys-Glu-Gly-Asp-Ser-Gly-Gly-Pro-Phe-Val-NH₂ .
  • Key Differences :
    • Complexity : Rusalatide is significantly larger and structurally intricate, with disulfide bonds and charged residues enabling interactions with growth factor receptors.
    • Applications : Clinically validated for promoting tissue regeneration (bone, skin, cardiovascular), whereas GAA-PE’s role remains exploratory .

Glutamyl Arylamidase pNA

  • Function: An enzyme hydrolyzing glutamyl-p-nitroanilide substrates, unlike GAA-PE’s non-enzymatic peptide structure .

Comparative Data Table

Parameter GAA-PE GAA-AE Rusalatide Acetate
Molecular Formula C₁₈H₃₀N₄O₆ C₁₉H₃₂N₄O₆ (est.) (C₉₇H₁₄₇N₂₉O₃₅S)₃·(C₂H₄O₂)₂
Molecular Weight 398.45 g/mol ~412.48 g/mol (est.) ~7054.00 g/mol
Amino Acid Sequence Glutaryl-Ala-Ala-Pro-Ethylamide Glutaryl-Ala-Ala-Ala-Ethylamide 23-residue peptide (see above)
Structural Features Proline-induced rigidity Linear alanine chain Disulfide bonds, charged residues
Applications Research compound Supplementary concept Tissue regeneration therapy
CAS Number 83808-37-1 83808-35-9 875455-82-6

Research Findings and Implications

  • GAA-PE vs. GAA-AE : The substitution of proline (GAA-PE) with alanine (GAA-AE) impacts membrane permeability and proteolytic stability, as proline’s cyclic structure resists enzymatic degradation .
  • GAA-PE vs.
  • Enzymatic Context : Unlike glutamyl arylamidase pNA, GAA-PE lacks catalytic activity but may serve as a substrate analog in protease studies .

Notes and Limitations

Data Availability : Detailed pharmacokinetic or toxicity data for GAA-PE are scarce in publicly accessible literature, necessitating further experimental validation.

Structural-Activity Relationships : The ethylamide terminus in GAA-PE and analogs may enhance bioavailability compared to free carboxylate peptides .

Research Gaps : Comparative studies on the receptor-binding affinities of GAA-PE and its analogs are absent in the reviewed evidence.

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